
3-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate is a complex organic compound with the molecular formula C28H24N2O5 and a molecular weight of 468.514 This compound is known for its unique structure, which combines a naphthyloxy group, a carbohydrazonoyl group, and a methoxybenzoate group
Métodos De Preparación
The synthesis of 3-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Naphthyloxy Intermediate: The initial step involves the reaction of 1-naphthol with an appropriate alkylating agent to form the naphthyloxy intermediate.
Introduction of the Carbohydrazonoyl Group: The naphthyloxy intermediate is then reacted with a suitable acylating agent to introduce the carbohydrazonoyl group.
Coupling with 4-Methoxybenzoic Acid: The final step involves the coupling of the intermediate with 4-methoxybenzoic acid under specific reaction conditions to form the desired compound.
Análisis De Reacciones Químicas
3-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 3-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest that it may interact with cellular signaling pathways and affect gene expression .
Comparación Con Compuestos Similares
3-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 4-methoxybenzoate can be compared with other similar compounds, such as:
1-(2-(2-((1,1’-Biphenyl)-4-yloxy)propanoyl)carbohydrazonoyl)-2-naphthyl 3,4-dimethoxybenzoate: This compound has a similar structure but includes a biphenyl group instead of a naphthyloxy group.
4-(2-(2-(1-Naphthyloxy)propanoyl)carbohydrazonoyl)phenyl 3,4-dimethoxybenzoate: This compound is closely related but has additional methoxy groups on the benzoate moiety.
Propiedades
Número CAS |
765275-88-5 |
|---|---|
Fórmula molecular |
C28H24N2O5 |
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
[3-[(E)-(2-naphthalen-1-yloxypropanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C28H24N2O5/c1-19(34-26-12-6-9-21-8-3-4-11-25(21)26)27(31)30-29-18-20-7-5-10-24(17-20)35-28(32)22-13-15-23(33-2)16-14-22/h3-19H,1-2H3,(H,30,31)/b29-18+ |
Clave InChI |
NQYOWMPUUCIFED-RDRPBHBLSA-N |
SMILES isomérico |
CC(C(=O)N/N=C/C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)OC3=CC=CC4=CC=CC=C43 |
SMILES canónico |
CC(C(=O)NN=CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)OC)OC3=CC=CC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


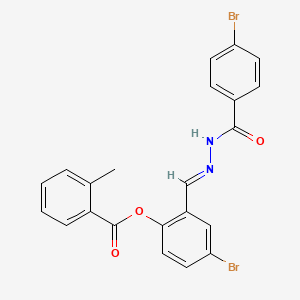
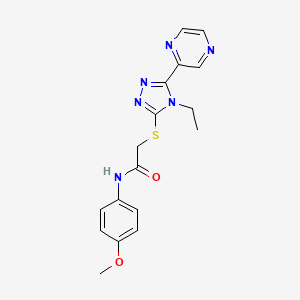
![N-[(E)-naphthalen-1-ylmethylideneamino]hexadecanamide](/img/structure/B15083457.png)
![Benzyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15083458.png)

![4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-3-(2-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione](/img/structure/B15083464.png)
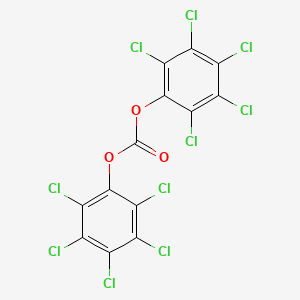
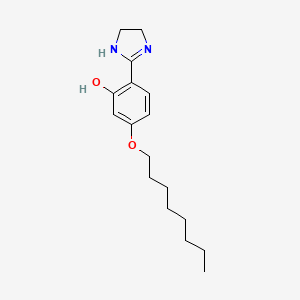
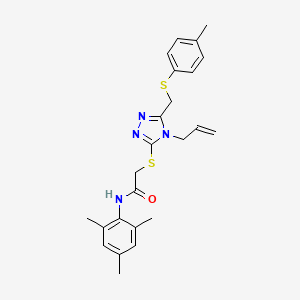
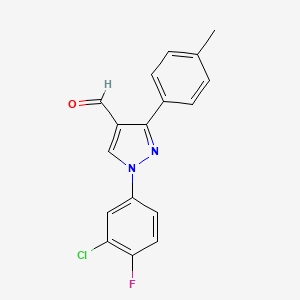
![2-{[(4-bromophenoxy)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15083503.png)
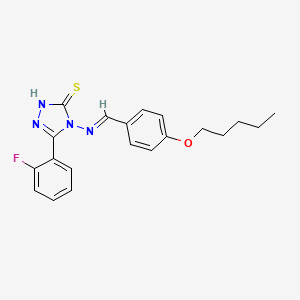
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15083520.png)
![N-(3-Methoxyphenyl)-3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]propanamide](/img/structure/B15083521.png)
